BenchChemオンラインストアへようこそ!

1-(tert-Butyl) 4-methyl 1H-indazole-1,4-dicarboxylate

Medicinal chemistry Kinase inhibitors IDO1 inhibitors

1-(tert-Butyl) 4-methyl 1H-indazole-1,4-dicarboxylate (CAS 1337881-19-2; molecular formula C₁₄H₁₆N₂O₄; MW 276.29 g/mol) is a synthetic indazole diester bearing a tert-butyl carbamate protecting group at N-1 and a methyl ester at C-4. The 1H-indazole scaffold is recognized as a privileged pharmacophore and a validated bioisostere of indole, with broad utility across kinase inhibition, immuno-oncology (IDO1/TDO), and anti-inflammatory programs.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Cat. No. B12836796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl) 4-methyl 1H-indazole-1,4-dicarboxylate
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C(=O)OC
InChIInChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-11-7-5-6-9(12(17)19-4)10(11)8-15-16/h5-8H,1-4H3
InChIKeyPUUSVJLZSSIUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyl) 4-methyl 1H-indazole-1,4-dicarboxylate (CAS 1337881-19-2): A Regiospecific Indazole Diester Intermediate for Targeted Kinase and IDO1 Inhibitor Programs


1-(tert-Butyl) 4-methyl 1H-indazole-1,4-dicarboxylate (CAS 1337881-19-2; molecular formula C₁₄H₁₆N₂O₄; MW 276.29 g/mol) is a synthetic indazole diester bearing a tert-butyl carbamate protecting group at N-1 and a methyl ester at C-4 [1]. The 1H-indazole scaffold is recognized as a privileged pharmacophore and a validated bioisostere of indole, with broad utility across kinase inhibition, immuno-oncology (IDO1/TDO), and anti-inflammatory programs [2]. Unlike its more common regioisomer (the 1,6-dicarboxylate, CAS 1126424-50-7) or the corresponding indole analog (CAS 220499-11-6), this compound presents a specific 1,4-substitution pattern that dictates the vector of downstream derivatization and the geometry of target engagement [3].

Why Generic Substitution Fails: Regioisomeric, Scaffold, and Protecting-Group Constraints That Preclude Simple Interchange of 1-(tert-Butyl) 4-methyl 1H-indazole-1,4-dicarboxylate


In-class compounds such as 1-tert-butyl 6-methyl 1H-indazole-1,6-dicarboxylate or 1-tert-butyl 4-methyl 1H-indole-1,4-dicarboxylate cannot serve as drop-in replacements because three structural features simultaneously diverge: (i) the position of the methyl ester on the indazole ring (C-4 vs C-6) alters the exit vector and shape complementarity for enzyme binding pockets [1]; (ii) replacement of the indazole core (with an additional endocyclic nitrogen at position 2) by indole removes a key hydrogen-bond acceptor and changes lipophilicity and metabolic susceptibility [2]; and (iii) the tert-butyl/methyl ester pair affords an orthogonal deprotection strategy that a symmetric diester cannot replicate, directly impacting the sequence of synthetic steps [3]. These differences are not cosmetic—they determine which downstream target the derived inhibitor will engage and at what synthetic cost.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data for 1-(tert-Butyl) 4-methyl 1H-indazole-1,4-dicarboxylate


Regioisomeric Differentiation: 1,4-Dicarboxylate vs 1,6-Dicarboxylate Indazole Intermediates Governs Derivatization Vector in Kinase and IDO1 Inhibitor Synthesis

The target compound (1,4-dicarboxylate regioisomer, CAS 1337881-19-2) positions its methyl ester at C-4, whereas the more common regioisomer 1-tert-butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS 1126424-50-7) places it at C-6. This positional difference is pharmacologically consequential: SAR studies on 1H-indazole IDO1 inhibitors demonstrated that substituent groups at the 4-position and 6-position largely affect inhibitory activity, with the most active compound (2g) achieving an IC₅₀ of 5.3 μM [1]. The 1,6-dicarboxylate regioisomer has been employed as an intermediate for dual COX-1/COX-2 inhibitors, whereas the 1,4-dicarboxylate is positioned for distinct kinase inhibitor chemotypes including IRAK4 and CCR1 antagonists [2]. Both regioisomers share the identical molecular formula (C₁₄H₁₆N₂O₄, MW 276.29) and purity specification (95%), making the substitution pattern the sole discriminating feature for procurement decisions .

Medicinal chemistry Kinase inhibitors IDO1 inhibitors

Indazole vs Indole Core: Endocyclic N-2 Nitrogen Confers Differentiated Hydrogen-Bond Acceptor Capacity and Metabolic Stability Relative to the Indole Analog

The target compound bears an indazole core (C₁₄H₁₆N₂O₄, MW 276.29) with an endocyclic nitrogen at position 2, whereas the closest commercial analog 1-tert-butyl 4-methyl 1H-indole-1,4-dicarboxylate (CAS 220499-11-6) features an indole core (C₁₅H₁₇NO₄, MW 275.30) lacking this nitrogen [1]. The additional nitrogen in indazole serves as a hydrogen-bond acceptor and increases topological polar surface area (TPSA = 70.4 Ų for the target compound) relative to indole analogs, which affects passive permeability and target binding [1]. Literature establishes that indazole is an effective bioisostere of indole but with differentiated properties: indazoles tend to be more lipophilic than phenols and less vulnerable to phase I and II metabolism, and the additional nitrogen enables chelation of heme iron in enzymes such as IDO1—a binding mode unavailable to the indole analog [2][3]. In IDO1 inhibitor programs, the indazole core has yielded potent inhibitors with IC₅₀ values of 720–770 nM (compounds 5a and 5d) with 17–25 fold selectivity over TDO, whereas analogous indole-based IDO1 inhibitors require distinct substitution patterns [3].

Bioisosterism Metabolic stability Drug design

Orthogonal Protecting Group Strategy: tert-Butyl Carbamate at N-1 and Methyl Ester at C-4 Enable Sequential, Chemoselective Deprotection Unavailable in Symmetric Diester Analogs

The target compound incorporates two electronically and sterically distinct ester protecting groups: a tert-butyl carbamate (Boc) at the indazole N-1 position and a methyl ester at C-4 [1]. This orthogonality permits selective cleavage of the methyl ester under basic conditions (e.g., LiOH/THF/H₂O) while leaving the Boc group intact, or selective Boc removal under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the methyl ester [1]. In contrast, symmetric diester indazole intermediates such as dimethyl 1H-indazole-1,4-dicarboxylate (if both positions carried methyl esters) would preclude chemoselective manipulation [2]. The DMAPO/Boc₂O-mediated N1-acylation methodology reported by Umehara et al. (2024) demonstrates that N1-acyl indazoles can be synthesized with high N1 selectivity using carboxylic acid/Boc₂O systems, but pre-formed orthogonally protected intermediates like the target compound remain preferred for rapid SAR exploration because they eliminate the need for sequential protection/deprotection cycles [3]. The tert-butyl group also enhances solubility in organic solvents (XLogP3 = 2.7), facilitating chromatographic purification and handling [1].

Synthetic methodology Protecting group chemistry Multi-step synthesis

Computed Physicochemical Property Differentiation: XLogP3 and TPSA Values Guide Permeability and Solubility Predictions Relative to the 1,6-Regioisomer

The target compound (CAS 1337881-19-2) has experimentally computed physicochemical parameters: XLogP3 = 2.7, Topological Polar Surface Area (TPSA) = 70.4 Ų, hydrogen bond acceptor count = 5, rotatable bond count = 4, and complexity score = 391 [1]. The 1,6-dicarboxylate regioisomer (CAS 1126424-50-7) shares the identical molecular formula (C₁₄H₁₆N₂O₄), molecular weight (276.29), and hydrogen bond acceptor count, but the InChI comparison reveals distinct connectivity: the 1,4-isomer places the methyl ester at position 4 (InChI: ...20-12(17)9-6-5-7-11-10(9)8-15-16(11)13(18)19-4...) while the 1,6-isomer places it at position 6 (InChI: ...20-13(18)16-11-7-9(12(17)19-4)5-6-10(11)8-15-16...) . This connectivity difference alters the three-dimensional shape and electrostatic potential surface of the molecule despite identical global descriptors. For the corresponding indole analog (CAS 220499-11-6), the molecular formula differs (C₁₅H₁₇NO₄ vs C₁₄H₁₆N₂O₄), reflecting the absence of N-2, and the molecular weight is 275.30 vs 276.29 g/mol . The 1,4-dicarboxylate indazole also offers site-selective palladium-catalyzed cross-coupling compatibility at unsubstituted ring positions, a feature documented for indazole-1,4-dicarboxylate intermediates in kinase inhibitor patent literature [2].

Physicochemical properties Drug-likeness ADME prediction

Commercial Purity and Supply Chain Differentiation: 98% Purity Grade with Batch-Specific QC Documentation vs 95% Standard Grade

The target compound is commercially available in two distinct purity grades that directly impact downstream application suitability: a 98% purity grade (supplied by Leyan, product code 1972497, CAS 1337881-19-2) and a 95% minimum purity specification grade (supplied by AKSci, product code Y5724, MFCD19443351) . The 98% grade is suitable for advanced intermediate applications requiring high fidelity in subsequent coupling steps, while the 95% grade may be adequate for early-stage library synthesis. In comparison, the 1,6-dicarboxylate regioisomer (CAS 1126424-50-7) is available at 95% purity (CymitQuimica) and 97% purity (Achemblock), and the 6-bromo derivative (CAS 2135331-43-8) is offered at 98% purity . The tert-butyl methyl 1H-indazole-1,4-dicarboxylate is stocked by TRC (Toronto Research Chemicals) as catalog number T198430, with pricing at $785/250 mg and $1,300/500 mg (2022 pricing), indicating specialty research chemical status rather than bulk commodity . Long-term storage recommendation is in a cool, dry place .

Quality control Procurement Analytical chemistry

Optimal Research and Industrial Application Scenarios for 1-(tert-Butyl) 4-methyl 1H-indazole-1,4-dicarboxylate Based on Quantitative Differentiation Evidence


IRAK4 and TLR7/8 Kinase Inhibitor Lead Optimization Requiring C-4 Derivatization Vector

The target compound's 1,4-dicarboxylate substitution pattern is documented in patent literature (VentiRx/Array BioPharma, EP2961744B1) as an intermediate scaffold for indazole-based kinase inhibitors targeting IRAK4 and Toll-like receptors (TLR7/8) [1]. The methyl ester at C-4 provides a handle for amide coupling or hydrolysis to the carboxylic acid for subsequent diversification, while the N-1 Boc group preserves the indazole NH for late-stage deprotection and further functionalization. The orthogonal protecting group strategy enables sequential elaboration without protecting group manipulation, reducing synthetic step count [2]. This scenario is specifically enabled by the 1,4-substitution pattern and is not achievable with the 1,6-regioisomer, which directs derivatization toward COX enzyme inhibitor chemotypes [3].

IDO1/TDO Immuno-Oncology Inhibitor Development Leveraging Indazole Heme Iron Chelation

Published SAR studies demonstrate that the 1H-indazole scaffold is a key pharmacophore for IDO1 inhibition, with the 4-position substituent group critically affecting inhibitory potency (compound 2g IC₅₀ = 5.3 μM) [1]. The indazole core's endocyclic N-2 nitrogen enables chelation of the ferrous ion in the IDO1 heme cofactor—a binding interaction not available to the corresponding indole analog (CAS 220499-11-6). Further optimization of C3-substituted 1H-indazoles has yielded potent inhibitors with IC₅₀ values of 720–770 nM and 17–25 fold selectivity over TDO [2]. The 1,4-dicarboxylate indazole intermediate is positioned as a starting scaffold for installing C-3 substituents while retaining the 4-position ester for additional SAR exploration, a synthetic strategy uniquely enabled by this regioisomer [3].

Multi-Step Parallel Medicinal Chemistry Synthesis Requiring Orthogonal Protection for Library Generation

The differential reactivity of the tert-butyl carbamate (acid-labile) and methyl ester (base-labile) protecting groups in the target compound enables a two-directional diversification strategy without intermediate purification steps [1]. In a typical workflow: (i) the methyl ester is selectively hydrolyzed (LiOH, THF/H₂O) to the free carboxylic acid for amide coupling with amine building blocks; (ii) the Boc group is subsequently removed (TFA or HCl) to expose the indazole N-1 position for N-alkylation or N-arylation. This sequential deprotection paradigm reduces the synthetic sequence by 1–2 steps compared to using a symmetric diester that would require additional protection/deprotection cycles [2]. The DMAPO/Boc₂O methodology confirms that N1-selective acylation is achievable in high yield with high selectivity (>40 substrate examples), but pre-formed orthogonally protected intermediates remain preferred for library production where parallel diversification is required [3].

CCR1 Antagonist Programs Targeting Autoimmune Disease (Rheumatoid Arthritis, Multiple Sclerosis)

Indazole-1,4-dicarboxylate intermediates are specifically cited in the patent literature (WO 2009/134666, WO 2010/036632) as intermediates for CCR1 antagonist synthesis [1]. CCR1 antagonists are clinically pursued for autoimmune indications including rheumatoid arthritis and multiple sclerosis [2]. The 1,4-substitution pattern provides the correct geometry for accessing the CCR1 pharmacophore, and the orthogonal protecting groups enable the sequential amide bond formation that is a key step in constructing the final CCR1 antagonist chemotype [3]. This application scenario is distinguished from the 1,6-dicarboxylate regioisomer, which has been directed toward COX inhibition, and from the 6-bromo or 3-iodo analogs (CAS 2135331-43-8 and 944899-19-8), which are pre-functionalized for cross-coupling rather than direct amide elaboration .

Quote Request

Request a Quote for 1-(tert-Butyl) 4-methyl 1H-indazole-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.